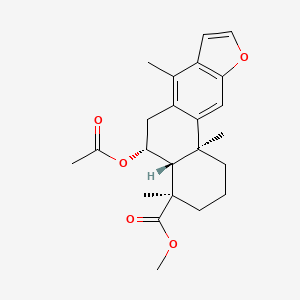

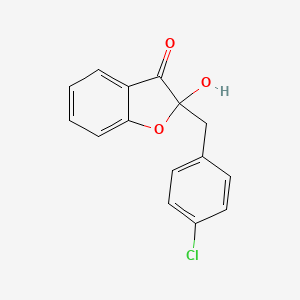

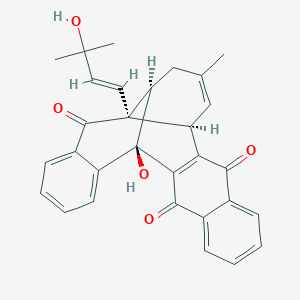

![molecular formula C21H21F3N2O2 B1250010 1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one](/img/structure/B1250010.png)

1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1'-[2-[4-(trifluoromethyl)phenyl]ethyl]-2-spiro[1H-3,1-benzoxazine-4,4'-piperidine]one is a benzoxazine.

Applications De Recherche Scientifique

Synthesis and Drug Discovery

Spiropiperidines, such as the compound , are recognized for their three-dimensional chemical space, making them popular in drug discovery programs. The synthetic methodologies for spiropiperidines, especially focusing on the construction of 2-, 3-, and 4-spiropiperidines, have been extensively reviewed. These compounds are mainly synthesized for their potential in drug discovery, with methodologies varying based on the synthetic strategy, such as forming the spiro-ring on a preformed piperidine ring or vice versa. This versatility in synthesis opens up numerous possibilities for creating novel compounds with potential therapeutic applications (Griggs, Tape, & Clarke, 2018).

Pharmacophoric Contributions

Arylcycloalkylamines, encompassing phenyl piperidines and piperazines with arylalkyl substituents, are crucial pharmacophoric groups in many antipsychotic agents. Studies have shown that these substituents can significantly enhance the potency and selectivity of binding affinity at D2-like receptors, a key target in the treatment of various psychiatric disorders. The composite structure of these compounds, including the arylalkyl moieties, contributes to their selectivity and potency, underscoring the importance of structural variations in drug efficacy (Sikazwe et al., 2009).

Antineoplastic Potential

The development of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones highlights the antineoplastic potential of spiropiperidine derivatives. These compounds have shown excellent cytotoxic properties, often surpassing contemporary anticancer drugs. Features such as tumor-selective toxicity and the ability to modulate multi-drug resistance make these molecules promising candidates for antineoplastic drug development. Their mechanisms of action include apoptosis induction, reactive oxygen species generation, caspase activation, and mitochondrial function modulation, with some also displaying antimalarial and antimycobacterial properties (Hossain, Enci, Dimmock, & Das, 2020).

Photochromic Applications

Spiropiperidine derivatives, particularly spiropyrans and spirooxazines, are notable for their photochromic properties, undergoing reversible transformations under various stimuli. These compounds can switch between different forms, leading to significant changes in physicochemical properties. This versatility makes them suitable for developing multifunctional materials for sensing, probing, and optical applications. The ability to tailor the molecular structures of these compounds enhances their utility in creating novel materials with specific functionalities (Xia, Xie, & Zou, 2017).

Antioxidant Properties

Spiro compounds, including spiropiperidines, have garnered interest for their antioxidant activities, which are crucial in drug development due to the role of oxidative stress in various diseases. The synthesis and investigation of spiro compounds have revealed their potential in providing significant antioxidant benefits, highlighting their importance in medicinal chemistry for developing drugs with antioxidant capabilities (Acosta-Quiroga et al., 2021).

Propriétés

Formule moléculaire |

C21H21F3N2O2 |

|---|---|

Poids moléculaire |

390.4 g/mol |

Nom IUPAC |

1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one |

InChI |

InChI=1S/C21H21F3N2O2/c22-21(23,24)16-7-5-15(6-8-16)9-12-26-13-10-20(11-14-26)17-3-1-2-4-18(17)25-19(27)28-20/h1-8H,9-14H2,(H,25,27) |

Clé InChI |

HIDWEYPGMLIQSN-UHFFFAOYSA-N |

SMILES canonique |

C1CN(CCC12C3=CC=CC=C3NC(=O)O2)CCC4=CC=C(C=C4)C(F)(F)F |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

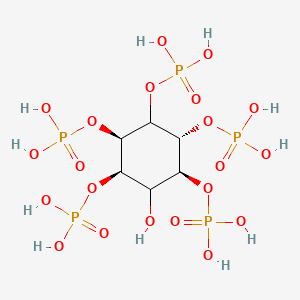

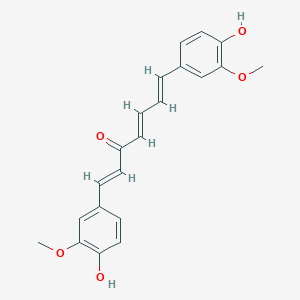

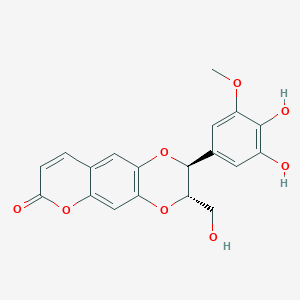

![1-[(2E,4E)-2,4-dodecadienoyl]pyrrolidine](/img/structure/B1249941.png)

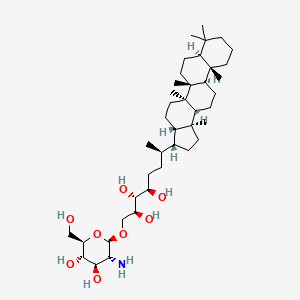

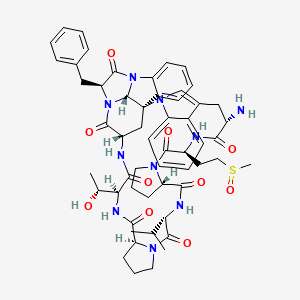

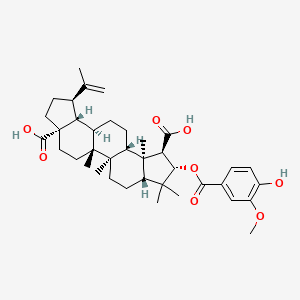

![(2S,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B1249942.png)

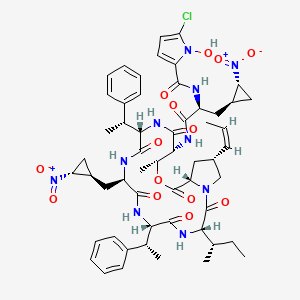

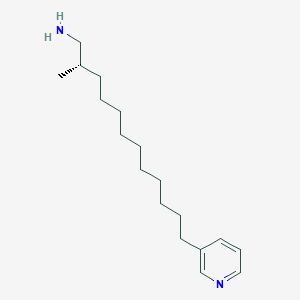

![(1E,4E)-1,5-Bis[3,5-bis(methoxymethoxy)phenyl]-1,4-pentadiene-3-one](/img/structure/B1249948.png)